Desfuroyl ceftiofur cysteine disulfide

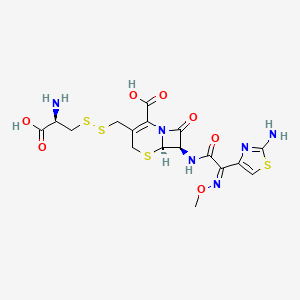

Description

Properties

CAS No. |

158039-15-7 |

|---|---|

Molecular Formula |

C17H20N6O7S4 |

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1 |

InChI Key |

JOKBPDNPVWSNNL-JSLDHHCHSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |

Appearance |

Off-White to Yellow Solid |

melting_point |

>187°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Desfuroylceftiofur Cysteine Disulfide; DFC-CYS; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Ceftiofur to Desfuroylceftiofur Cysteine Disulfide (DCCD)

A Senior Application Scientist's Synthesis of Mechanism, Causality, and Analytical Validation

This guide provides a detailed exploration of the metabolic transformation of ceftiofur, a third-generation cephalosporin antibiotic, into its significant and analytically relevant metabolite, desfuroylceftiofur cysteine disulfide (DCCD). We will delve into the biochemical cascade, the rationale behind experimental designs for its study, and the validated protocols for its quantification, offering a comprehensive resource for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Introduction: Ceftiofur's Unique Metabolic Profile

Ceftiofur is a cornerstone of veterinary medicine, prized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1] Unlike many cephalosporins that are excreted largely unchanged, ceftiofur undergoes rapid and complex metabolism in vivo.[1] This metabolic journey is not merely a degradation process but a bioactivation and conjugation cascade that dictates the drug's efficacy, distribution, and residue profile. Understanding this pathway is paramount for accurate pharmacokinetic modeling, residue analysis, and ensuring food safety.

The central event in ceftiofur's metabolism is the cleavage of its thioester bond, a reaction that gives rise to the primary and microbiologically active metabolite, desfuroylceftiofur (DFC).[2][3] DFC's inherent reactivity, particularly its thiol group, is the starting point for a series of conjugation reactions, leading to the formation of various disulfide-linked metabolites, with DCCD being a prominent and stable end-product found in tissues.[1][4]

The Metabolic Cascade: From Ceftiofur to DCCD

The transformation of ceftiofur to DCCD is a multi-step process initiated by enzymatic hydrolysis and followed by disulfide exchange reactions with endogenous sulfur-containing molecules.

Step 1: Enzymatic Cleavage to Desfuroylceftiofur (DFC)

Upon entering the systemic circulation, ceftiofur is rapidly metabolized. The initial and rate-limiting step is the hydrolysis of the thioester bond, which liberates the furoic acid side chain and forms desfuroylceftiofur (DFC).[1][2][4]

-

Causality of Experimental Choice: In vitro studies to elucidate this step typically employ S-9 and microsomal fractions from target animal tissues, such as the liver and kidney.[1][5] This is a deliberate choice to isolate the enzymatic activity responsible for the metabolic conversion. The S-9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive view of metabolic potential, while purified microsomes can help pinpoint the involvement of specific enzyme families like esterases. The kidney and liver are the primary tissues investigated due to their high metabolic capacity and significant role in drug elimination.[5][6]

-

Key Enzymes: This conversion is primarily catalyzed by esterases, which are abundant in the liver and kidneys.[5] The high activity of these enzymes explains the very short half-life of the parent ceftiofur in plasma.[7]

Step 2: The Reactivity of DFC and Disulfide Bond Formation

DFC is an unstable and highly reactive intermediate. Its free thiol group readily interacts with endogenous molecules containing disulfide bonds or other thiol groups. This reactivity is the crux of the subsequent metabolic transformations.

DFC can undergo several parallel reactions:

-

Formation of DCCD: DFC can react with cysteine, an amino acid prevalent in biological systems, to form a stable mixed disulfide, desfuroylceftiofur cysteine disulfide (DCCD).[5][8] This can occur through direct conjugation with cysteine or via disulfide exchange with cystine.[5] The formation of DCCD is a significant pathway, particularly in tissues.[4]

-

Formation of other Disulfides: DFC can also react with itself to form the 3,3'-desfuroylceftiofur disulfide dimer (3,3'-DFD) or with glutathione to form a DFC-glutathione conjugate.[1][2] The DFC-glutathione conjugate can be further metabolized to DFC-cysteine.[5]

-

Protein Binding: The reactive thiol group of DFC can form covalent bonds with cysteine residues in proteins, leading to the formation of protein-bound adducts.[1][5] Albumin is a primary target for this covalent binding in plasma.

The following diagram illustrates the metabolic pathway:

Quantitative Analysis: A Self-Validating System for Residue Monitoring

The complexity of ceftiofur's metabolism, with its array of inter-convertible metabolites all retaining the core β-lactam structure, presents a significant analytical challenge. A robust and reliable quantification method is essential for regulatory purposes and pharmacokinetic studies.

The Marker Residue Concept: Derivatization to DCA

To overcome the analytical complexity, regulatory methods are based on the concept of a "marker residue." This involves the chemical conversion of all ceftiofur and its desfuroylceftiofur-related metabolites that contain an intact β-lactam ring into a single, stable derivative: desfuroylceftiofur acetamide (DCA) .[8][9][10]

-

Trustworthiness of the Protocol: This approach forms a self-validating system. By converting a heterogeneous group of active metabolites into a single, stable analyte, the method ensures that the total antimicrobial activity potential is quantified, regardless of the specific metabolic profile in a given sample. This provides a consistent and reliable measure for residue monitoring.[9][11]

Experimental Protocol: Quantification of Total Ceftiofur Residues as DCA

The following is a generalized, step-by-step methodology for the analysis of total ceftiofur residues in animal tissues by conversion to DCA, followed by LC-MS/MS analysis.[10][11][12]

Objective: To quantify the total concentration of ceftiofur and its desfuroylceftiofur-related metabolites in tissues.

Principle: Tissues are extracted, and all target analytes are subjected to a two-step chemical derivatization. First, a reducing agent cleaves all disulfide bonds, liberating free DFC. Second, an alkylating agent reacts with the free thiol group of DFC to form the stable acetamide derivative, DCA.

Materials:

-

Homogenized tissue sample (e.g., kidney, liver, muscle)

-

Borate buffer

-

Dithioerythritol (DTE) solution (reducing agent)

-

Iodoacetamide solution (alkylating agent)

-

Internal standard (e.g., cefotaxime, deuterated DCCD)

-

Solid-phase extraction (SPE) cartridges

-

Acetonitrile, methanol, formic acid (LC-MS grade)

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 1-2 g of homogenized tissue into a centrifuge tube.

-

Add the internal standard.

-

Add borate buffer and vortex to create a uniform suspension.

-

For liver and muscle, a protein precipitation step with acetonitrile may be included, followed by a hexane wash to remove lipids.[13]

-

-

Step 1: Reductive Cleavage of Disulfides:

-

Add DTE solution to the sample extract.

-

Incubate in a water bath (e.g., 50°C for 15 minutes) to reduce all disulfide-bound DFC to free DFC.[11]

-

-

Step 2: Derivatization to DCA:

-

Cool the sample to room temperature.

-

Add iodoacetamide solution to alkylate the free thiol group of DFC, forming the stable DCA derivative.[11]

-

-

Cleanup:

-

Analysis by LC-MS/MS:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system for quantification of DCA.

-

The following diagram outlines the analytical workflow:

Summary of Key Ceftiofur Metabolites

The following table summarizes the key metabolites in the ceftiofur pathway and their significance.

| Metabolite | Chemical Name | Significance |

| DFC | Desfuroylceftiofur | Primary, microbiologically active metabolite; highly reactive intermediate.[2][3] |

| DCCD | Desfuroylceftiofur Cysteine Disulfide | Stable, major unbound metabolite in tissues like kidney and milk.[4] A suitable surrogate marker residue.[13] |

| 3,3'-DFD | 3,3'-Desfuroylceftiofur Disulfide Dimer | A dimer of DFC, found in urine.[1][4] |

| DFC-GSH | Desfuroylceftiofur Glutathione Conjugate | An intermediate conjugate that can be metabolized to DCCD.[5] |

| DCA | Desfuroylceftiofur Acetamide | Stable derivative formed for analytical quantification of total residues.[8][9] |

Conclusion

The metabolic pathway of ceftiofur to desfuroylceftiofur cysteine disulfide (DCCD) is a critical area of study for veterinary pharmacologists and drug development professionals. The initial rapid conversion to the active but unstable desfuroylceftiofur (DFC) dictates the drug's antimicrobial action, while the subsequent formation of stable disulfide conjugates like DCCD is central to its residue profile. The development of analytical methods that convert all active metabolites to a single marker residue, desfuroylceftiofur acetamide (DCA), represents a robust and trustworthy system for regulatory monitoring. A thorough understanding of this metabolic cascade, from the underlying enzymatic reactions to the validated analytical workflows, is essential for the responsible and effective use of this important veterinary antibiotic.

References

-

Beconi-Barker, M. G., Roof, R. D., Millerioux, L., Kausche, F. M., Vidmar, T. J., Smith, E. B., Callahan, J. K., Hubbard, V. L., Smith, G. A., & Gilbertson, T. J. (1995). In vitro metabolism of ceftiofur in bovine tissues. Journal of Veterinary Pharmacology and Therapeutics, 18(5), 349-356. [Link]

-

Brown, S. A., Jaglan, P. S., & Banting, A. (1991). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to dairy goats. Journal of Veterinary Pharmacology and Therapeutics, 14(4), 366-374. [Link]

-

Jaglan, P. S., Roof, R. D., Yein, F. S., Arnold, T. S., & Gilbertson, T. J. (1990). Metabolism of ceftiofur. Nature of urinary and plasma metabolites in rats and cattle. Journal of Agricultural and Food Chemistry, 38(12), 2239-2245. [Link]

-

European Medicines Agency. (1998). Ceftiofur (2). Committee for Veterinary Medicinal Products. [Link]

-

Food and Agriculture Organization of the United Nations. (1996). Ceftiofur sodium. JECFA. [Link]

-

Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2011). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]

-

Food and Agriculture Organization of the United Nations. (1997). Ceftiofur (monohydrochloride and sodium salts). JECFA. [Link]

-

Brown, S. A., Chester, Jr, S. T., & Robb, E. J. (1996). Plasma Disposition of Ceftiofur and Metabolites After Intravenous and Intramuscular Administration of Ceftiofur Sodium to Calves. The Bovine Practitioner, (30), 60-64. [Link]

-

Cox, S., White, M., Gordon, K., & Bailey, J. (2011). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. [Link]

-

Abdel Aziz, E. A., El-Nabtity, S. M., El Barawy, A. M., & Elmajdoub, A. A. (2017). Residues of Ceftiofur Sodium in Rabbit Tissues. Alexandria Journal of Veterinary Sciences, 54(1), 104-110. [Link]

-

Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2011). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Wageningen University & Research. [Link]

-

Le-Deygen, I., De Smet, J., De Baere, S., Croubels, S., & Devreese, M. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites, 11(8), 508. [Link]

-

Hornish, R. E., & Thomas, M. H. (2002). Multilaboratory Trial for Determination of Ceftiofur Residues in Bovine and Swine Kidney and Muscle, and Bovine Milk. Journal of AOAC INTERNATIONAL, 85(1), 43-50. [Link]

-

Brown, S. A., Jaglan, P. S., & Banting, A. (1993). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to sheep. Journal of Veterinary Pharmacology and Therapeutics, 16(2), 183-191. [Link]

-

Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2012). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]

-

Poapolathep, A., Klangkaew, N., Sugandhavesa, P., & Poapolathep, S. (2009). Pharmacokinetics of ceftiofur hydrochloride in pigs infected with porcine reproductive and respiratory syndrome virus. Journal of Antimicrobial Chemotherapy, 63(4), 810-812. [Link]

-

Giguère, S., Malinski, T. J., Womble, A. Y., & Davis, J. L. (2014). Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 368-375. [Link]

-

Islam, M. S., & Masum, M. M. (2014). Molecular Modelling Analysis of the Metabolism of Ceftiofur. Trends in Applied Sciences Research, 9(1), 31-41. [Link]

-

KuKanich, K., & KuKanich, B. (2019). Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs. Frontiers in Veterinary Science, 6, 362. [Link]

-

Feng, S., Chiesa, O. A., Kijak, P., Chattopadhaya, C., Lancaster, V., Smith, E. A., Girard, L., Sklenka, S., & Li, H. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5899-5907. [Link]

-

World Health Organization. (1996). Ceftiofur. INCHEM. [Link]

-

Fernando, C., Dahanayake, S., & Amarakoon, S. (2020). Faecal concentrations of ceftiofur metabolites in finisher pigs administered intramuscularly with ceftiofur hydrochloride and fed diets differing in fibre and protein. Journal of Applied Animal Research, 48(1), 361-366. [Link]

-

Feng, S., Kijak, P. J., & Turnipseed, S. B. (2012). A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS. Journal of Chromatography B, 900, 73-79. [Link]

Sources

- 1. fao.org [fao.org]

- 2. scialert.net [scialert.net]

- 3. Faecal concentrations of ceftiofur metabolites in finisher pigs administered intramuscularly with ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 11. trace.tennessee.edu [trace.tennessee.edu]

- 12. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability | MDPI [mdpi.com]

- 13. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeted Quantitation of Desfuroyl Ceftiofur Cysteine Disulfide (DCCD)

A Mechanistic & Analytical Guide for Drug Development

CAS Number: 158039-15-7 Synonyms: DFC-CYS, Desfuroylceftiofur cysteine disulfide Molecular Formula: C₁₇H₂₀N₆O₇S₄ Molecular Weight: 548.64 g/mol []

Executive Summary & Scientific Significance

Desfuroyl ceftiofur cysteine disulfide (DCCD) is the primary urinary and renal metabolite of the third-generation cephalosporin antibiotic, Ceftiofur.[2] Unlike the parent drug, which is rapidly metabolized, DCCD represents a stable, bioactive disulfide conjugate formed via thioester cleavage and subsequent thiol-disulfide exchange with endogenous cysteine.

For researchers in veterinary pharmacokinetics (PK) and residue depletion, DCCD is critical for two reasons:

-

Surrogate Marker Utility: In bovine kidney (the target tissue), DCCD correlates linearly with "total ceftiofur residues," allowing for specific LC-MS/MS monitoring without the complex chemical hydrolysis required by regulatory "total residue" methods.

-

Bioactivity Retention: The metabolite retains the

-lactam ring, preserving antimicrobial activity.[3][4] Understanding its formation and depletion is essential for accurate microbiological risk assessment (MRA).

Metabolic Pathway & Mechanism

Ceftiofur acts as a pro-drug.[3] Upon intramuscular administration, the thioester bond is rapidly cleaved by plasma esterases to yield Desfuroylceftiofur (DFC) . DFC is an active metabolite containing a free sulfhydryl (-SH) group. This reactive thiol undergoes rapid disulfide exchange with endogenous thiols (Cysteine, Glutathione) or binds covalently to plasma proteins.

In the kidney, high concentrations of cysteine favor the formation of DCCD. The following diagram illustrates this metabolic cascade.

Figure 1: Metabolic pathway of Ceftiofur leading to the formation of DCCD as the major renal metabolite.[3][5]

Analytical Strategy: Intact vs. Total Residue

Historically, regulatory bodies (FDA, EMA) measure ceftiofur residues as "Desfuroylceftiofur Acetamide (DCA) equivalents." This involves treating tissue with dithioerythritol (DTE) to break all disulfide bonds, followed by alkylation with iodoacetamide.[5]

However, for mechanistic studies and rapid screening, direct quantitation of intact DCCD is superior. It avoids the harsh derivatization steps and provides data on the specific metabolic state of the drug.

Comparison of Methodologies

| Feature | Method A: Total Residue (DCA) | Method B: Intact DCCD (Targeted) |

| Analyte Measured | Desfuroylceftiofur Acetamide (DCA) | Desfuroylceftiofur Cysteine Disulfide (DCCD) |

| Sample Prep | Hydrolysis (DTE) + Derivatization (IAA) | Simple Extraction + SPE Cleanup |

| Specificity | Low (Aggregates all metabolites) | High (Specific to CAS 158039-15-7) |

| Throughput | Low (Incubation steps required) | High (Direct inject) |

| Primary Use | Regulatory Compliance (MRL) | PK Modeling, Mechanism, Screening |

Protocol: LC-MS/MS Quantitation of DCCD

This protocol is based on the validation by Feng et al. (2014) , optimized for bovine kidney tissue.

4.1. Materials & Reagents[5][6][7][8]

-

Standard: DCCD (CAS 158039-15-7), purity >95%.

-

Internal Standard (IS): DCCD-d3 (Deuterated).[3]

-

Extraction Buffer: 0.1 M Phosphate Buffer (pH 7.0).

-

SPE Cartridges: C18 or HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS Grade.

4.2. Sample Preparation Workflow

The following Graphviz diagram details the extraction logic, ensuring protein removal without degrading the disulfide bond.

Figure 2: Optimized extraction workflow for intact DCCD from bovine kidney.

4.3. LC-MS/MS Parameters

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or Waters Xevo). Ionization: Electrospray Ionization (ESI), Positive Mode.[4] Column: C18 Reverse Phase (e.g., Kinetex F5 or Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.

Gradient Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| DCCD | 549.0 | 241.0 | 35 | 20 | Quantifier |

| 549.0 | 183.0 | 35 | 25 | Qualifier | |

| DCCD-d3 (IS) | 552.0 | 244.0 | 35 | 20 | Internal Standard |

Note: The m/z 241 product ion corresponds to the characteristic cephalosporin core fragment, ensuring high specificity against matrix background.

Data Interpretation & Validation

-

Linearity: The method typically exhibits linearity from 25 ng/g to 2000 ng/g in tissue.[10]

-

Recovery: Absolute recovery using phosphate buffer extraction is generally >80% .

-

Stability: DCCD is relatively stable in tissue matrix at -20°C, but freeze-thaw cycles should be minimized due to potential disulfide exchange with matrix proteins.

-

Correlation: In bovine kidney, DCCD concentration is approximately 50-70% of the total ceftiofur residue concentration (measured as DCA). This factor must be accounted for if converting DCCD data to regulatory "total residue" equivalents.

References

-

Feng, S., Chiesa, O. A., Kijak, P., et al. (2014).[7] Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur.[3][7][10] Journal of Agricultural and Food Chemistry, 62(22), 5011–5019.[7] Link

-

Feng, S., Chattopadhaya, C., Kijak, P., et al. (2012).[11] A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS.[7][10] Journal of Chromatography B, 898, 62–68.[10][11] Link

-

Berendsen, B. J., Stolker, A. A., & Nielen, M. W. (2012). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197–207.[8] Link

-

Jaglan, P. S., & Roof, R. D. (1990). Metabolism in rats treated orally with ceftiofur (U-64,279E) sodium from multiple high doses.[2][12] Part II. Metabolic profiles. Research Report TR-796. Link

-

European Medicines Agency (EMA). (1999). Ceftiofur: Summary Report (MRL). Committee for Veterinary Medicinal Products. Link

Sources

- 2. ema.europa.eu [ema.europa.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]

- 10. A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Ceftiofur & Desfuroyl Ceftiofur Residue and the Elimination Analysis in Chicken Using Liquid Chromatography Quadrupole-Orbitrap Hybrid Mass Spectrometry [zpxb.xml-journal.net]

- 12. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

Technical Monograph: N,N'-Dicyclohexylcarbodiimide (DCCD)

Executive Summary: The Dual-Natured Reagent

N,N'-Dicyclohexylcarbodiimide (DCCD) occupies a unique niche in both organic synthesis and bioenergetics. To the synthetic chemist, it is the quintessential "zero-length" crosslinker and dehydrating agent, driving the formation of amides and esters under mild conditions (Steglich esterification). To the biochemist, it is a potent, site-specific probe used to map proton transport channels in ATP synthases.

This guide moves beyond basic textbook definitions to address the practical realities of working with DCCD: managing its notorious byproduct (dicyclohexylurea), handling its potent allergenicity, and executing precise kinetic inhibition assays.

Physicochemical Profile

DCCD is a waxy solid with a low melting point, a property that dictates specific handling requirements.[1][2][3][4] It is lipophilic, necessitating the use of organic solvents for stock preparation before introduction into aqueous biological systems.

Table 1: Critical Physicochemical Data

| Property | Value | Operational Implication |

| CAS Number | 538-75-0 | Universal identifier for safety/ordering. |

| Molecular Weight | 206.33 g/mol | Essential for calculating molar equivalents. |

| Appearance | White, waxy crystalline solid | Warning: Waxy texture makes weighing difficult; static charge is common. |

| Melting Point | 34–35 °C | Can melt in warm labs; store refrigerated. |

| Boiling Point | 148–152 °C (at 11 mmHg) | High boiling point; not easily removed by evaporation. |

| Solubility | DCM, THF, DMF, DMSO | Insoluble in water. Must be dissolved in organic solvent (e.g., ethanol/DMSO) prior to aqueous dilution. |

| Byproduct | Dicyclohexylurea (DCU) | Highly insoluble in most solvents; precipitates immediately upon reaction. |

Field Note: Because DCCD melts near body temperature, it can easily liquefy during handling. It is best weighed quickly or handled as a volumetric solution in Dichloromethane (DCM) to ensure accuracy.

Mechanistic Action

Chemical Synthesis: Carboxyl Activation

DCCD functions by activating carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by amines (forming amides) or alcohols (forming esters).

-

The DCU Problem: The driving force of the reaction is the formation of the stable, insoluble urea byproduct (DCU). While this drives the reaction forward, DCU is notoriously difficult to remove completely from the final product.[1]

-

Catalysis: The reaction is often slow and prone to side reactions (N-acylurea formation).[5] The addition of DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, significantly accelerating the reaction (Steglich Esterification).

Biological Mechanism: ATPase Inhibition

In bioenergetics, DCCD is a suicide inhibitor. It partitions into the lipid bilayer and covalently modifies specific carboxyl residues (Glutamic or Aspartic acid) buried within the hydrophobic core of membrane proteins.

-

Target: The c-subunit of F0F1-ATPase (specifically Asp61 in E. coli or Glu65 in mitochondria).

-

Effect: Modification blocks the proton wire, decoupling proton translocation from ATP synthesis.

Visualization: The Activation Pathway

Figure 1: The reaction pathway of DCCD. The formation of the O-acylisourea is the rate-limiting activation step, which collapses into the desired product and the insoluble DCU precipitate.

Safety & Handling: The Sensitization Risk

DCCD is not merely toxic; it is a severe skin and respiratory sensitizer .

-

The Mechanism of Danger: As a dehydrating agent, DCCD reacts with moisture in the eyes and skin, causing severe burns. More critically, it can crosslink proteins in the skin, leading to an immune response. Repeated exposure, even to trace amounts, can lead to anaphylactic-like reactions.

-

Handling Protocol:

-

Never weigh DCCD on an open bench. Use a fume hood.

-

Solvent Trap: Keep a container of dilute acid or waste solvent nearby to immediately rinse spatulas.

-

Decontamination: Spills should be treated with an excess of water/acid to hydrolyze the carbodiimide to the safer urea (DCU), though this reaction is slow for insoluble solids.

-

Experimental Protocol: DCCD Inhibition of Membrane ATPase

Objective: To determine the sensitivity of a membrane-bound ATPase to DCCD, confirming the role of carboxyl residues in proton translocation.

Context: This protocol assumes the use of isolated membrane vesicles (e.g., submitochondrial particles or bacterial membrane vesicles).

Reagents

-

DCCD Stock: 50 mM in absolute ethanol or DMSO. (Freshly prepared).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

-

Protein: Isolated membrane vesicles (1–5 mg/mL).

Step-by-Step Workflow

-

Pre-Incubation (The Critical Step):

-

Dilute the membrane protein to 0.5 mg/mL in Assay Buffer.

-

Add DCCD stock to achieve final concentrations ranging from 10 µM to 200 µM.

-

Control: Add an equivalent volume of ethanol/DMSO (vehicle control).

-

Incubate at 25°C for 30 minutes.

-

Why? DCCD is hydrophobic and requires time to partition into the membrane and react with the buried carboxyl group. The reaction is time-dependent and follows pseudo-first-order kinetics [1].[6]

-

-

Quenching (Optional but Recommended):

-

If the activity assay cannot be run immediately, dilute the sample 10-fold into ice-cold buffer containing BSA (Bovine Serum Albumin). The BSA acts as a scavenger for unreacted DCCD.

-

-

Activity Assay:

-

Add ATP (final concentration 2 mM) to initiate the reaction.

-

Measure phosphate release (colorimetric assay) or NADH oxidation (coupled enzyme assay) over 5–10 minutes.

-

-

Data Analysis:

-

Plot % Residual Activity vs. DCCD Concentration.

-

Calculate the IC50 (concentration required for 50% inhibition).

-

Visualization: Inhibition Workflow

Figure 2: Workflow for characterizing DCCD inhibition. The incubation step is distinct from the assay step to allow covalent modification of the enzyme.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10868, Dicyclohexylcarbodiimide. Retrieved from [Link]

-

Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

-

Fillingame, R. H. (1985). Inhibition of (Na+,K+)-ATPase by dicyclohexylcarbodiimide.[6] Evidence for two carboxyl groups that are essential for enzymatic activity. Biochemistry. Retrieved from [Link]

-

Nakanishi-Matsui, M., et al. (2013). Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide. Journal of Biological Chemistry. Retrieved from [Link]

Sources

- 1. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]

- 2. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Dicyclohexylcarbodiimide | PPTX [slideshare.net]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Inhibition of (Na+,K+)-ATPase by dicyclohexylcarbodiimide. Evidence for two carboxyl groups that are essential for enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Impurity Profiling of Desfuroyl Ceftiofur Cysteine Disulfide

This guide details the synthesis, impurity profiling, and quality control of Desfuroyl Ceftiofur Cysteine Disulfide (DCCD) . It is designed for analytical chemists and process scientists requiring a reference standard for veterinary drug residue monitoring.

Executive Summary

Desfuroyl ceftiofur cysteine disulfide (DCCD) is a major metabolite of the cephalosporin antibiotic ceftiofur. In biological systems, the parent drug's thioester bond is cleaved to form desfuroyl ceftiofur (DFC), which subsequently conjugates with endogenous thiols, primarily cysteine and glutathione.

Synthesizing high-purity DCCD (CAS 158039-15-7) is critical for use as a reference standard in LC-MS/MS residue analysis. However, the synthesis is complicated by the "Three-Vector Instability" of the ceftiofur core:

-

Thioester/Thiol Reactivity: Competition between hetero-dimer (target) and homo-dimer (impurity) formation.

- -Lactam Fragility: Susceptibility to ring opening under the alkaline conditions required for hydrolysis.

-

Isomerization: Migration of the double bond from

to

This guide provides a controlled synthesis protocol and a rigorous impurity management strategy.

Synthesis Strategy: Convergent Thiol-Oxidation

The most robust route involves the in situ generation of DFC followed by controlled oxidative coupling with L-cysteine. Direct thiol-disulfide exchange is preferred over random oxidation to maximize yield.

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct phases:

-

Hydrolysis: Cleavage of the furoyl group from Ceftiofur Sodium to release the free thiol (DFC).

-

Oxidative Coupling: Reaction of DFC with L-Cysteine to form the disulfide bridge.

Figure 1: Convergent synthesis pathway for Desfuroyl Ceftiofur Cysteine Disulfide.

Experimental Protocol

Note: All steps must be performed under yellow light to prevent photodegradation.

Step 1: Generation of Desfuroyl Ceftiofur (DFC)[1]

-

Dissolution: Dissolve 1.0 g (1.8 mmol) of Ceftiofur Sodium in 20 mL of degassed water.

-

Hydrolysis: Adjust pH to 9.0 using 1N NaOH. Maintain under nitrogen atmosphere at 20°C.

-

Critical Control: Do not exceed pH 9.5 or 25°C to prevent

-lactam ring opening (formation of Cef-aldehyde).

-

-

Monitoring: Stir for 30-45 minutes. Monitor by HPLC for the disappearance of Ceftiofur and appearance of DFC (RT ~4-5 min) and Furoic Acid.

-

Neutralization: Once hydrolysis is >98% complete, immediately lower pH to 7.0 using 1N HCl to stabilize the

-lactam ring.

Step 2: Disulfide Formation

-

Reagent Addition: Add L-Cysteine hydrochloride (1.2 equivalents) dissolved in degassed buffer (pH 7.0) to the DFC solution.

-

Oxidation: Introduce a mild oxidant. Bubbling clean air through the solution for 2-4 hours is often sufficient and gentler than

. Alternatively, use Cystine directly in a thiol-disulfide exchange reaction (requires inert atmosphere). -

Quenching: Acidify the reaction mixture to pH 3.0 using dilute Formic Acid. This halts the disulfide exchange and stabilizes the product.

Step 3: Purification

-

Technique: Preparative HPLC (C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient 5% -> 30% ACN.

-

Separation Goal: Isolate DCCD from the "Critical Pair" (DFC Dimer) and excess Cysteine/Cystine.

Impurity Profiling & Control

The purity of the final standard depends on managing three classes of impurities.

Process-Related Impurities (Side Reactions)

| Impurity Name | Structure/Origin | Control Strategy |

| DFC Dimer | 3,3'-Desfuroylceftiofur disulfide.[1] Formed by oxidation of two DFC molecules. | Use excess Cysteine to statistically favor the hetero-dimer. |

| Cystine | Cysteine dimer. Formed by oxidation of excess reagent.[2] | Easily removed by Prep-HPLC (elutes at void volume). |

| Furoic Acid | Cleaved leaving group from Ceftiofur.[2][3] | Removed during workup/HPLC. |

| Unreacted Ceftiofur | Incomplete hydrolysis. | Ensure reaction completion before adding Cysteine. |

Degradation Products (Stability Issues)

These are irreversible structural changes to the ceftiofur core.

-

Cef-aldehyde (Ring Open): The primary degradant at high pH or temperature. The

-lactam ring hydrolyzes, decarboxylates, and forms an aldehyde.[4]-

Marker: m/z 243.1 (LC-MS).

-

-

-Isomer: Migration of the double bond in the dihydrothiazine ring.

-

Cause: Basic conditions or prolonged solution time.

-

-

Thiolactone: Under acidic conditions (pH < 2), the free thiol of DFC can attack the

-lactam carbonyl, forming a thiolactone ring.

Impurity Fate Map

Figure 2: Impurity fate map highlighting critical process parameters (pH, Temperature).

Analytical Quality Control

To validate the standard, use the following LC-MS/MS parameters.

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Positive Mode):

-

DCCD (Target):

-

Precursor: m/z 549.0

-

Quantifier: m/z 241.0 (Ceftiofur core fragment)

-

Qualifier: m/z 179.0

-

-

DFC Dimer (Impurity):

-

Precursor: m/z 857.0

-

-

Cef-aldehyde (Degradant):

-

Precursor: m/z 243.1

-

Acceptance Criteria:

-

Purity (HPLC @ 290 nm): > 95%.

-

DFC Dimer: < 2.0%.[3]

-

Total Unknown Impurities: < 3.0%.

References

-

European Medicines Agency (EMA). (1999). Ceftiofur: Summary Report (2). Committee for Veterinary Medicinal Products. Link

-

Koshy, K. T., & Cazers, A. R. (1997). Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products. Journal of Pharmaceutical Sciences, 86(3), 389–395.[2] Link

-

Li, X., et al. (2011). Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. Journal of Agricultural and Food Chemistry, 59(18), 10176–10181. Link

-

Axios Research. (2024). Desfuroyl Ceftiofur Cysteine Disulfide Reference Standard Data Sheet. Link

-

BenchChem. (2025).[5][6] Quantitative Analysis of Desfuroylceftiofur in Animal Tissues by LC-MS/MS. Link

Sources

- 1. Determination of ceftiofur and its metabolite desfuroylceftiofur in bovine serum and milk by ion-paired liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. Cytotoxicity and degradation product identification of thermally treated ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Quantitative Analysis of Total Ceftiofur Residues in Animal-Derived Foods by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of total ceftiofur-related residues in various animal-derived matrices, including kidney, liver, muscle, and milk. Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine.[1] It rapidly metabolizes into several compounds, with the primary active metabolite being desfuroylceftiofur (DFC).[2][3] DFC and its related conjugates, such as desfuroylceftiofur cysteine disulfide (DCCD), are unstable, posing a significant analytical challenge.[1][4] To ensure accurate and comprehensive quantification for regulatory purposes, this method employs a universally accepted derivatization strategy. All ceftiofur metabolites retaining the microbiologically active β-lactam ring are converted to a single, stable marker residue, desfuroylceftiofur acetamide (DCA).[1][2][5] The protocol provides detailed, step-by-step procedures for sample preparation, including matrix-specific extraction, chemical derivatization, and solid-phase extraction (SPE) cleanup, followed by optimized LC-MS/MS analysis. The method is designed to meet the performance criteria required by international regulatory bodies for monitoring Maximum Residue Limits (MRLs) in food products.[6][7]

Introduction: The Rationale for a Marker Residue

Ceftiofur is a critical antibiotic for treating bacterial infections in livestock.[1] Upon administration, it undergoes rapid metabolism, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur (DFC).[2] This primary metabolite is chemically reactive and forms reversible disulfide bonds with endogenous thiol-containing molecules like cysteine, creating desfuroylceftiofur cysteine disulfide (DCCD), or binds to proteins.[2][3]

Directly measuring individual, unstable metabolites like DCCD is impractical for routine monitoring as it would not account for the total residue burden. Regulatory agencies worldwide, including the Codex Alimentarius Commission, have therefore established MRLs for the sum of all ceftiofur residues that can be converted back to DFC.[3][8] The official analytical approach involves a two-step chemical conversion:

-

Reduction: A reducing agent, such as dithioerythritol (DTE), is used to cleave all disulfide bonds, liberating free DFC from its various conjugated forms (e.g., DCCD, protein adducts).[1][9]

-

Alkylation: The thiol group on the liberated DFC is then reacted with an alkylating agent, iodoacetamide, to form a stable, non-reactive derivative, desfuroylceftiofur acetamide (DCA), which is then quantified by LC-MS/MS.[1][10]

This strategy ensures that the analytical result reflects the total concentration of microbiologically significant ceftiofur residues, providing a reliable measure for ensuring food safety and regulatory compliance.

Metabolic and Derivatization Pathway

The analytical method is designed to channel multiple ceftiofur metabolites into a single, quantifiable molecule. The pathway below illustrates the transformation from the parent drug through its in-vivo metabolites to the final analytical derivative, DCA.

Caption: Conversion of Ceftiofur and its metabolites to the stable derivative DCA.

Materials and Methods

Reagents and Standards

-

Ceftiofur Sodium Salt (Reference Standard)

-

Desfuroylceftiofur Acetamide (DCA) Analytical Standard

-

DCA-d3 (Isotopically Labeled Internal Standard)

-

Dithioerythritol (DTE)

-

Iodoacetamide (IAM)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid, Ammonium Acetate, Boric Acid

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Tissue Homogenizer

-

Refrigerated Centrifuge

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Vortex Mixer and Analytical Balance

Experimental Protocols

Preparation of Stock and Working Solutions

-

DCA Stock (100 µg/mL): Accurately weigh 10 mg of DCA standard and dissolve in 100 mL of methanol.

-

Internal Standard (IS) Stock (100 µg/mL): Prepare DCA-d3 stock solution similarly.

-

Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Derivatization Reagents:

-

DTE Solution (0.1 M): Dissolve 1.54 g of DTE in 100 mL of boric acid buffer (pH 9.0). Prepare fresh daily.

-

IAM Solution (0.1 M): Dissolve 1.85 g of iodoacetamide in 100 mL of water. Protect from light and prepare fresh daily.

-

Protocol 1: Sample Preparation from Bovine Kidney (Target Tissue)

This protocol is adapted from established methods for ceftiofur residue analysis.[11][12]

-

Homogenization: Weigh 2.0 ± 0.1 g of homogenized kidney tissue into a 50 mL polypropylene centrifuge tube.

-

Fortification: Add the internal standard (DCA-d3) working solution. For calibration and QC samples, add the appropriate DCA standard solution.

-

Extraction: Add 10 mL of 0.1 M phosphate buffer (pH 7.0). Homogenize for 1 minute.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Derivatization - Reduction: Transfer the supernatant to a clean tube. Add 1 mL of 0.1 M DTE solution. Vortex and incubate in a water bath at 50°C for 15 minutes. This step is critical for cleaving the disulfide bonds of DCCD and other conjugates.[2]

-

Derivatization - Alkylation: Cool the sample to room temperature. Add 1 mL of 0.1 M iodoacetamide solution. Vortex and incubate in the dark at room temperature for 30 minutes. This forms the stable DCA derivative.[10]

-

SPE Cleanup:

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the entire derivatized extract onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the DCA with 4 mL of acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex, filter, and transfer to an LC vial for analysis.

Protocol 2: Sample Preparation from Liver and Muscle

For tissues with higher fat and protein content like liver and muscle, an additional cleanup step is required prior to derivatization.[11][12]

-

Extraction: Follow steps 1-4 from Protocol 1.

-

Protein Precipitation & Lipid Removal: To the supernatant, add 10 mL of acetonitrile, vortex for 30 seconds. Then add 5 mL of hexane, vortex for 30 seconds.

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes. Three layers will form.

-

Isolation: Carefully discard the top hexane layer and the protein pellet at the bottom. Transfer the aqueous acetonitrile (middle layer) to a clean tube.

-

Derivatization & Cleanup: Proceed from step 5 in Protocol 1.

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like DCA. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes positive ionization and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 8 minutes | A standard gradient to elute the analyte while cleaning the column of late-eluting matrix components. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to better reproducibility. |

| Injection Vol. | 5 µL | A small volume to prevent column overloading and peak distortion. |

Table 2: Suggested Tandem Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DCA readily forms a protonated molecule [M+H]⁺. |

| Analyte | DCA | DCA-d3 (IS) |

| Precursor Ion (m/z) | 487.2 | 490.2 |

| Product Ion 1 (m/z) | 241.1 (Quantifier) | 241.1 (Quantifier) |

| Product Ion 2 (m/z) | 199.1 (Qualifier) | 199.1 (Qualifier) |

| Collision Energy | Optimized for instrument (e.g., 20-30 eV) | Energy required to produce characteristic and stable fragment ions for high-specificity MRM. |

| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |

Note: The precursor ion for DCA ([C₁₉H₂₂N₄O₆S₂]+H)⁺ is m/z 487.2.[10] Product ions correspond to characteristic fragments of the molecule.

Method Validation

The analytical method must be validated to demonstrate its fitness for purpose according to international guidelines such as VICH GL49.[7][13][14] Validation ensures the reliability of the data generated for residue monitoring.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of agreement between the true value and the mean measured value. Expressed as % recovery. | Mean recovery between 80-110% at various concentrations. |

| Precision | The closeness of agreement between a series of measurements. Measured as % RSD for repeatability (intra-day) and intermediate precision (inter-day). | RSD ≤ 15% (≤ 20% near the LOQ). |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components). | No significant interfering peaks at the retention time of the analyte in blank samples. Ion ratio consistency. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |

| Stability | Analyte stability in the matrix under specific storage conditions (e.g., freeze-thaw cycles, long-term frozen storage).[7][13] | Recovery within ±15% of the initial concentration. |

Overall Analytical Workflow

The entire process from sample receipt to final reporting is a systematic workflow designed to ensure data integrity and traceability.

Caption: General workflow for the analysis of total ceftiofur residues.

Conclusion

This application note details a comprehensive and reliable LC-MS/MS method for the quantification of total ceftiofur residues, including the key metabolite desfuroylceftiofur cysteine disulfide (DCCD), in various animal-derived food matrices. By converting all active metabolites to the stable derivative desfuroylceftiofur acetamide (DCA), this method overcomes the inherent instability of ceftiofur metabolites and aligns with global regulatory standards. The detailed protocols for sample preparation, instrumental analysis, and validation provide researchers, scientists, and drug development professionals with a robust framework for ensuring food safety and compliance with established Maximum Residue Limits.

References

-

Codex Alimentarius Commission. (2004). Validation Requirements for Testing for Residues of Veterinary Drugs. Retrieved from [Link]

-

Heller, D. N., & Rummel, N. G. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5891-5898. Retrieved from [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

-

Heller, D. N., & Rummel, N. G. (2014). Determination of Ceftiofur Metabolite Desfuroylceftiofur Cysteine Disulfide in Bovine Tissues Using Liquid Chromatography–Tandem Mass Spectrometry as a Surrogate Marker Residue for Ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5891-5898. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Analytical methodology for veterinary medicine residues. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (n.d.). Ceftiofur (monohydrochloride and sodium salts). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Ceftiofur. JECFA. Retrieved from [Link]

-

Codex Alimentarius Commission. (2015). CAC/MRL 2-2015 Maximum Residue Limits for Veterinary Drugs in Foods. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2011). Guidance for Industry #208 - VICH GL49: Validation of Analytical Methods for Residue Depletion Studies. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS parameter for the analysis of ceftiofur (desfuroylceftiofur acetamide). [Image]. Retrieved from [Link]

-

Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2012). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. Retrieved from [Link]

-

Durel, L., et al. (2019). Assessment of ceftiofur residues in cow milk using commercial screening test kits. Journal of Food Protection, 82(4), 656-663. Retrieved from [Link]

-

European Medicines Agency (EMA). (1996). Ceftiofur Summary Report (1). Retrieved from [Link]

-

De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Molecules, 26(15), 4596. Retrieved from [Link]

-

Becker, M., Zittlau, E., & Petz, M. (2004). Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization. Analytical and Bioanalytical Chemistry, 380, 938-945. Retrieved from [Link]

-

European Medicines Agency (EMA). (1999). Ceftiofur Summary Report (2). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]

- 7. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 8. scribd.com [scribd.com]

- 9. (PDF) Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization [academia.edu]

- 10. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]

- 11. Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rr-americas.woah.org [rr-americas.woah.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

Quantitative Analysis of Dicyclohexylcarbodiimide (DCCD) in Milk Samples

Abstract

This application note details a high-sensitivity protocol for the determination of N,N'-Dicyclohexylcarbodiimide (DCCD) in bovine milk. DCCD is a potent dehydrating agent used in the synthesis of veterinary drugs and peptide-based therapeutics; its presence in milk represents a process containment failure.

The Analytical Challenge: DCCD is thermodynamically unstable in aqueous matrices, rapidly hydrolyzing to 1,3-Dicyclohexylurea (DCU). This guide presents a "Rapid-Partitioning" methodology designed to extract intact DCCD before hydrolysis occurs, while simultaneously quantifying DCU as a forensic marker of total contamination.

Introduction & Chemical Logic

The Aqueous Instability Paradox

The analysis of DCCD in milk is complicated by the matrix composition (~87% water). DCCD reacts with water to form DCU, a reaction catalyzed by acids and elevated temperatures.

-

Target Analyte: DCCD (Reactive, Non-polar, Volatile)

-

Matrix Interferent: Water (Reactant), Lipids (Co-extractives), Proteins (Emulsifiers)

-

Metabolite: DCU (Stable, Polar solid)

To quantify intact DCCD, the analytical workflow must arrest the hydrolysis reaction immediately upon sampling. Standard QuEChERS protocols involving aqueous hydration steps are unsuitable here. Instead, we utilize a Non-Aqueous Liquid-Liquid Extraction (NALLE) followed by cryogenic lipid precipitation.

Reaction Pathway Visualization

The following diagram illustrates the critical time-dependency of the extraction process.

Caption: Chemical fate of DCCD in milk. Rapid partitioning (blue path) is required to capture the intact molecule before hydrolysis (yellow path) converts it to DCU.

Materials and Reagents

-

Solvents: n-Hexane (Pesticide Grade), Acetonitrile (LC-MS Grade), Acetone.

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).[1]

-

Internal Standard (IS): N,N'-Diisopropylcarbodiimide (DIC) is recommended as a structural analog due to similar reactivity but distinct retention time. Alternatively, d11-DCCD if available.

-

Cleanup Sorbents: C18 (Octadecyl) for lipid removal; PSA (Primary Secondary Amine) is NOT recommended as it may react with residual DCCD.

Experimental Protocol: The "Dry-First" Extraction

This protocol modifies the standard extraction to prioritize water removal.

Step 1: Sample Preparation & Rapid Partitioning

Objective: Transfer DCCD to the organic phase within 120 seconds.

-

Aliquot: Weigh 10.0 g of cold milk (4°C) into a 50 mL PTFE centrifuge tube.

-

Spike IS: Immediately add 50 µL of Internal Standard solution (DIC, 10 µg/mL in Acetone).

-

Extraction Solvent: Add 10 mL n-Hexane immediately.

-

Note: Hexane is chosen over Acetonitrile initially because DCCD partitions preferentially into non-polar solvents, and Hexane forms a distinct immiscible layer with milk water without requiring salts initially.

-

-

Agitation: Vortex at high speed (3000 rpm) for 1 minute.

-

Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Result: Three layers formed: Milk solids/Water (Bottom), Protein interface (Middle), Hexane extract (Top).

-

Step 2: Dehydration and Lipid Removal

Objective: Remove residual moisture that could degrade DCCD in the vial and remove milk fats.

-

Transfer: Pipette 5 mL of the upper Hexane layer into a fresh 15 mL tube containing 1 g of Anhydrous MgSO₄ .

-

Shake: Shake vigorously for 30 seconds to bind trace water.

-

Lipid Cleanup (dSPE): Transfer 2 mL of the dried Hexane extract into a dSPE tube containing 150 mg C18 sorbent.

-

Final Spin: Centrifuge at 10,000 x g for 3 minutes.

-

Vialing: Transfer supernatant to an amber GC vial with a glass insert. Analyze immediately.

Instrumental Analysis (GC-MS)[1][8]

Gas Chromatography is preferred over LC for intact DCCD due to the compound's volatility and the risk of hydrolysis in LC mobile phases.

Gas Chromatograph Parameters

| Parameter | Setting |

| System | Agilent 7890B / 5977B MSD (or equivalent) |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless, 200°C (Keep low to prevent thermal degradation) |

| Injection Volume | 1 µL |

| Oven Program | 60°C (hold 1 min) → 20°C/min → 180°C → 30°C/min → 280°C (hold 3 min) |

Mass Spectrometer Parameters (SIM Mode)

To achieve low ppb sensitivity, use Selected Ion Monitoring (SIM).

| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |

| DCCD | 6.5 min | 206 | 83, 123 |

| DIC (IS) | 4.2 min | 126 | 43, 84 |

| DCU (Metabolite) | 9.8 min | 224 | 98, 142 |

Note: DCU is included in the run to verify if degradation occurred during extraction.

Method Validation & Performance Logic

The "Total Residue" Calculation

Because DCCD is unstable, a "Total Carbodiimide Residue" approach is often required for regulatory purposes.

-

Conversion Factor: 0.92

Matrix Effects

Milk contains high phospholipids which can accumulate on the GC liner.

-

Solution: Use a baffled liner with glass wool to trap non-volatiles. Change the liner every 50 injections.

-

Quantification: Use Matrix-Matched Calibration curves prepared by spiking organic milk extracts, not solvent-only standards.

Troubleshooting & Expert Insights

Workflow Diagram: Extraction & Analysis

Caption: Step-by-step workflow emphasizing the dehydration step (red diamond) to prevent analyte loss.

Common Pitfalls

-

High DCU / Low DCCD: If your chromatogram shows high DCU levels but low DCCD in a spiked recovery test, your extraction took too long, or the solvent contained water. Ensure Hexane is fresh and "Dry" grade.

-

Inlet Degradation: If peak tailing is observed for DCCD, the GC inlet liner is active. Replace with a deactivated liner.

-

PSA Interaction: Do not use PSA (Primary Secondary Amine) for cleanup. DCCD is an electrophile and can react with the amine groups on the PSA sorbent, causing artificial loss. Use only C18.

References

-

DCCD Chemistry & Hydrolysis: Williams, A., & Ibrahim, I. T. (1981). Carbodiimide Chemistry: Recent Advances. Chemical Reviews, 81(4), 589-636.

-

QuEChERS in Milk (Basis for Modification): Lehotay, S. J., et al. (2010). Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. AOAC Official Method 2007.01.

-

DCU as a Reference Standard: BenchChem Protocols. (2025). Synthesis of 1,3-Dicyclohexylurea (DCU) for Use as a Reference Standard.

-

GC-MS Analysis of Nitrogenous Contaminants: Agilent Technologies. (2024). GC/MS/MS Pesticide Residue Analysis in High Fat Matrices. Application Note 5994-1234EN.

Sources

- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Dicyclohexylurea - Wikipedia [en.wikipedia.org]

- 5. Effect of dicyclohexylcarbodiimide on growth and membrane-mediated processes in wild type and heptose-deficient mutants of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Ceftiofur Metabolites to Desfuroylceftiofur Acetamide for Residue Analysis

Introduction: The Analytical Challenge of Ceftiofur

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone of veterinary medicine for treating bacterial infections in livestock.[1][2] Upon administration, ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, into desfuroylceftiofur (DFC), which retains the parent drug's antimicrobial activity.[1][3][4] This primary metabolite and its subsequent forms, however, present a significant analytical challenge. DFC is unstable and readily forms conjugates with endogenous molecules like cysteine and glutathione through disulfide bonds, or binds to macromolecules such as plasma proteins.[2][4]

Directly quantifying this shifting and unstable mixture of free and conjugated metabolites is impractical for routine monitoring. To establish a reliable and consistent method for regulatory and pharmacokinetic purposes, a universal analytical strategy is employed. This strategy involves the chemical conversion of ceftiofur and all its desfuroylceftiofur-related metabolites into a single, stable derivative: desfuroylceftiofur acetamide (DCA or DFCA) .[2][4][5] This derivatization serves as the foundational step for accurately measuring total ceftiofur-related residues, ensuring that animal-derived food products comply with established Maximum Residue Limits (MRLs).[2][6]

This document provides a comprehensive guide to the principles, protocols, and best practices for the derivatization of ceftiofur metabolites to desfuroylceftiofur acetamide, tailored for researchers, analytical scientists, and professionals in drug development and food safety.

Section 1: The Scientific Principle - Causality and Mechanism

The conversion of a complex mixture of ceftiofur metabolites into a single, stable analyte is a two-step chemical process. Understanding the causality behind each step is critical for successful implementation and troubleshooting.

-

Reduction & Deconjugation: The first step aims to liberate the core analytical target, desfuroylceftiofur (DFC), from all its conjugated forms. This is achieved by cleaving the disulfide bonds that link DFC to proteins and other small molecules. The reagent of choice is a strong reducing agent, typically dithioerythritol (DTE) or dithiothreitol (DTT), in a basic borate buffer (pH ~9.0).[4][7][8] The elevated pH and the presence of DTE create an environment that efficiently reduces the disulfide bridges, releasing a free thiol (-SH) group on the DFC molecule. This ensures that every metabolite containing the DFC moiety is converted to a common precursor for the next reaction.

-

Alkylation & Stabilization: The free thiol group on the liberated DFC is highly reactive and unstable. To create a stable molecule suitable for chromatographic analysis, this thiol group is immediately "capped" through an alkylation reaction. Iodoacetamide is used as the alkylating agent.[7][9][10] The iodine atom is a good leaving group, and the acetamide moiety readily forms a stable thioether bond with the sulfur atom of the thiol group. This reaction, performed in the dark to prevent light-induced degradation of iodoacetamide, yields the stable and readily quantifiable desfuroylceftiofur acetamide (DCA).[10]

The entire conversion pathway is visualized below.

Caption: Metabolic and Analytical Pathway to DCA.

Section 2: The Master Workflow - From Sample to Signal

The derivatization chemistry is embedded within a broader analytical workflow designed to isolate the target analyte from complex biological matrices and present it for instrumental analysis. The typical process flow is outlined below.

Caption: Standard Experimental Workflow for DCA Analysis.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the analysis of ceftiofur residues in common matrices. These should be adapted and validated by the end-user for their specific instrumentation and application.

Reagents and Solutions

-

Borate Buffer (pH 9.0): Dissolve 4.0 g of disodium tetraborate and 3.7 g of potassium chloride in approximately 900 mL of ultra-high purity water. Adjust pH to 9.0 if necessary and bring the final volume to 1000 mL.[7]

-

Dithioerythritol (DTE) Solution (0.4% w/v): Dissolve 4.0 g of 1,4-dithioerythritol in 1000 mL of Borate Buffer. Prepare this solution fresh or store at 2-8°C for a maximum of 5 days.[7][8]

-

Phosphate Buffer (0.025 M, pH 7.0): Add 3.4 g of potassium phosphate to 700 mL of water. Adjust pH to 7.0 with potassium hydroxide solution, then dilute to 1000 mL with water.[7]

-

Iodoacetamide Solution (14% w/v): Dissolve 14 g of iodoacetamide in 100 mL of Phosphate Buffer. Prepare fresh and protect from light.[7]

-

Analytical Standards: Certified reference standards of Ceftiofur and Desfuroylceftiofur Acetamide (DCA).

Protocol for Bovine Milk Analysis

-

Sample Preparation: To a 10 mL centrifuge tube, add 1.0 mL of milk sample. Add 2.0 mL of acetonitrile, vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

-

Reduction/Deconjugation: Carefully transfer the supernatant to a new tube. Add 7.0 mL of 0.4% DTE solution.[11] Vortex to mix, then incubate in a water bath at 50°C for 15 minutes.[10][11]

-

Derivatization: Cool the sample to room temperature. Add 1.0 mL of 14% iodoacetamide solution.[7] Vortex immediately and incubate in the dark at room temperature for 30 minutes.[8][10]

-

SPE Cleanup (C18):

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

-

Load the entire derivatized sample onto the cartridge.

-

Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the DCA from the cartridge with 5 mL of acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of mobile phase for LC-MS/MS analysis.

Protocol for Animal Tissue (Kidney) Analysis

-

Sample Preparation: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Add 8.0 mL of an appropriate extraction buffer (e.g., phosphate buffer).

-

Homogenization: Homogenize further using a probe homogenizer for 1-2 minutes until a uniform suspension is achieved.

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Reduction & Derivatization: Transfer the supernatant to a new tube and proceed with the reduction and derivatization steps as described for milk (Section 3.2, Steps 3-4), adjusting reagent volumes proportionally if necessary.

-

SPE Cleanup (e.g., Oasis HLB):

-

Condition an Oasis HLB cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[8]

-

Load the derivatized sample onto the cartridge.

-

Wash with 3 mL of 5% methanol in water.[8]

-

Dry the cartridge under vacuum for 10 minutes.[8]

-

Elute DCA with 3 mL of 5% acetic acid in acetonitrile.[8]

-

-

Final Preparation: Evaporate and reconstitute as described for milk analysis.

LC-MS/MS Analysis

-

Chromatographic System: A standard HPLC or UPLC system coupled to a tandem mass spectrometer.

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[9]

-

Mobile Phase: Gradient elution is typically used.

-

Flow Rate: 0.3 mL/min.

-

MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor at least two specific precursor-product ion transitions for DCA for quantification and confirmation.

Section 4: Method Performance and Data

The derivatization method, when coupled with LC-MS/MS, provides excellent sensitivity and reliability. The performance characteristics should be validated in the target matrix according to regulatory guidelines (e.g., Codex).[9]

| Parameter | Typical Value | Comments |

| Linearity Range | 0.1 - 100 µg/mL (or ng/g) | Excellent linearity is typically achieved over a wide range.[12] |

| Correlation Coeff. (r²) | > 0.99 | Demonstrates a strong fit of the calibration curve.[9] |

| Limit of Quantification (LOQ) | 0.002 - 0.1 mg/kg | Method is sensitive enough for regulatory MRLs.[9][12] |

| Accuracy (Recovery) | 80 - 110% | High recovery indicates efficient extraction and derivatization.[9] |

| Precision (CV%) | < 15% | Low coefficient of variation shows good method reproducibility.[9] |

Critical Parameters & Troubleshooting

-

pH Control: The pH of the borate buffer is critical for the efficiency of the DTE reduction step. Ensure the pH is consistently at or near 9.0.

-

Reagent Stability: DTE and iodoacetamide solutions have limited stability. Always use freshly prepared solutions for optimal results.[8]

-

Light Protection: Iodoacetamide is light-sensitive. The derivatization step and the reagent solution must be protected from light to prevent degradation.[10]

-

Matrix Effects: Different biological matrices (milk, kidney, plasma) can interfere with the analysis (ion suppression/enhancement). The use of matrix-matched calibration standards or a stable isotope-labeled internal standard is highly recommended for accurate quantification.[13]

Section 5: Conclusion

The derivatization of ceftiofur and its metabolites to the stable marker residue, desfuroylceftiofur acetamide, is an essential and robust analytical strategy. It effectively overcomes the inherent instability of ceftiofur metabolites, allowing for their accurate and reproducible quantification in complex biological matrices. This method forms the backbone of regulatory monitoring programs for food safety and is an indispensable tool in pharmacokinetic and drug metabolism studies. By carefully controlling the key chemical steps—reduction and alkylation—researchers can achieve reliable data to ensure both animal health and consumer safety.

References

- Points, J., et al. (2004). An analytical method to determine conjugated residues of ceftiofur in milk using liquid chromatography with tandem mass spectrometry. Analytica Chimica Acta.

-

De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. Available at: [Link]

-

Al-Absi, M., et al. (2024). Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method. Veterinary Medicine and Science. Available at: [Link]

-

Food and Agriculture Organization of the United Nations (n.d.). Ceftiofur sodium. Available at: [Link]

-

Kim, H., et al. (2019). Determination of Ceftiofur Residues by Simple Solid Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Eel, Flatfish, and Shrimp. Journal of Food Hygiene and Safety. Available at: [Link]

-

Baynes, R., et al. (2019). Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs. Frontiers in Veterinary Science. Available at: [Link]

-

Li, H., et al. (2011). Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. Environmental Science & Technology. Available at: [Link]

-

Feng, S. X., et al. (2012). A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS. Journal of Chromatography B. Available at: [Link]

-

Jaglan, P. S., et al. (1992). Liquid Chromatographic Determination of Desfuroylceftiofur Metabolite of Ceftiofur as Residue in Cattle Plasma. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Jaglan, P. S., et al. (1994). Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

-

Cox, S. (2016). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

- Brown, S. A., & Robb, E. J. (n.d.). Plasma Disposition of Ceftiofur and Metabolites After Intravenous and Intramuscular Administration of Ceftiofur Sodium to Calves. The Bovine Practitioner.

-